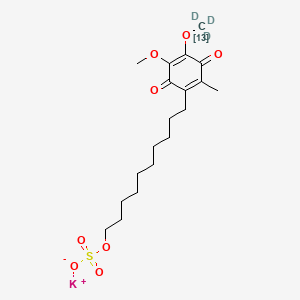
Idebenone Sulfate-13C,d3 Potassium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Idebenone Sulfate-13C,d3 Potassium Salt is a stable isotope-labeled compound used primarily in scientific research. It is an analogue of Idebenone, a synthetic derivative of ubiquinone (coenzyme Q10), known for its protective effects against cerebral ischemia and its applications in skin protection and regeneration. The molecular formula of this compound is C1813CH26D3KO8S, and it has a molecular weight of 460.60 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Idebenone Sulfate-13C,d3 Potassium Salt involves the incorporation of stable isotopes (13C and d3) into the Idebenone molecule. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in available sources. Typically, such compounds are produced in specialized facilities equipped to handle stable isotope labeling and complex organic synthesis. The production process would involve stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product .
化学反应分析
Types of Reactions
Idebenone Sulfate-13C,d3 Potassium Salt can undergo various chemical reactions, including:
Oxidation: As a ubiquinone derivative, it can participate in redox reactions.
Reduction: It can be reduced to its corresponding hydroquinone form.
Substitution: The sulfonate group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted sulfonate derivatives.
科学研究应用
Idebenone Sulfate-13C,d3 Potassium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in isotopic labeling studies and analytical chemistry.
Biology: Investigated for its protective effects against oxidative stress and its role in cellular energy production.
Medicine: Studied for its potential therapeutic effects in neurodegenerative diseases and skin regeneration.
Industry: Utilized in the development of cosmetic formulations and as a research tool in pharmaceutical development.
作用机制
The mechanism of action of Idebenone Sulfate-13C,d3 Potassium Salt involves its role as an antioxidant and a modulator of cellular energy production. It targets mitochondrial pathways, reducing oxidative stress and enhancing cellular respiration. The compound’s protective effects against cerebral ischemia are attributed to its ability to scavenge reactive oxygen species and support mitochondrial function.
相似化合物的比较
Similar Compounds
Idebenone: The parent compound, known for its neuroprotective and antioxidant properties.
Coenzyme Q10 (Ubiquinone): A naturally occurring compound with similar antioxidant functions.
Mitoquinone: A mitochondria-targeted antioxidant with enhanced efficacy in reducing oxidative stress.
Uniqueness
Idebenone Sulfate-13C,d3 Potassium Salt is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This labeling provides valuable insights into the compound’s metabolic pathways and interactions within biological systems.
属性
分子式 |
C19H29KO8S |
|---|---|
分子量 |
460.6 g/mol |
IUPAC 名称 |
potassium;10-[5-methoxy-2-methyl-3,6-dioxo-4-(trideuterio(113C)methoxy)cyclohexa-1,4-dien-1-yl]decyl sulfate |
InChI |
InChI=1S/C19H30O8S.K/c1-14-15(17(21)19(26-3)18(25-2)16(14)20)12-10-8-6-4-5-7-9-11-13-27-28(22,23)24;/h4-13H2,1-3H3,(H,22,23,24);/q;+1/p-1/i2+1D3; |
InChI 键 |
HJMAHQSKAFCFNV-CMOUKOEPSA-M |
手性 SMILES |
[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCOS(=O)(=O)[O-])OC.[K+] |
规范 SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOS(=O)(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13840011.png)
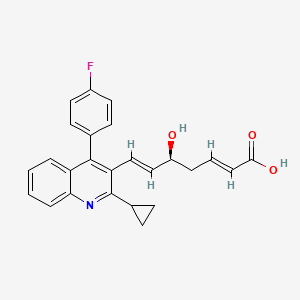
![tert-butyl (2R)-1-[(2S)-2-[[(2R)-1-butoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B13840022.png)
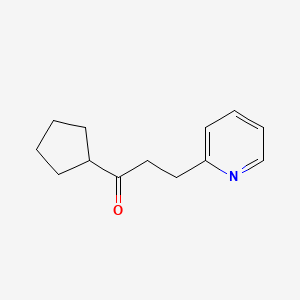
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)

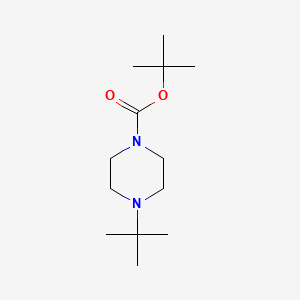
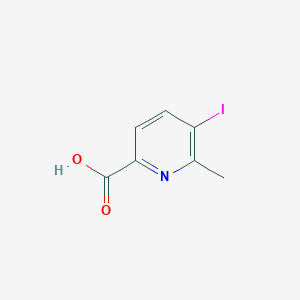
![7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13840055.png)
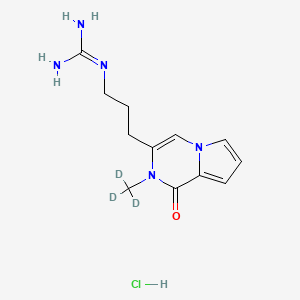
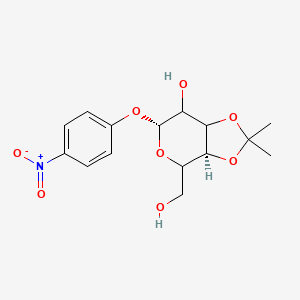

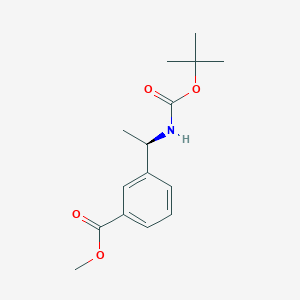
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
